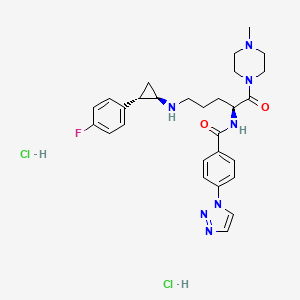

Bomedemstat dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H36Cl2FN7O2 |

|---|---|

Molecular Weight |

592.5 g/mol |

IUPAC Name |

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;dihydrochloride |

InChI |

InChI=1S/C28H34FN7O2.2ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*1H/t24-,25-,26+;;/m0../s1 |

InChI Key |

PPKDUCDLYRHGFX-DVNXTAPYSA-N |

Isomeric SMILES |

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Bomedemstat Dihydrochloride: A Targeted Epigenetic Approach in Myeloproliferative Neoplasms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Myeloproliferative neoplasms (MPNs) are a group of chronic hematologic malignancies characterized by the overproduction of one or more myeloid cell lineages. The discovery of driver mutations in genes such as JAK2, CALR, and MPL has led to the development of targeted therapies, yet significant unmet needs remain, including the potential for disease modification. Bomedemstat dihydrochloride (formerly IMG-7289), a potent and selective small-molecule inhibitor of lysine-specific demethylase 1 (LSD1), represents a novel therapeutic strategy that targets the epigenetic machinery dysregulated in MPNs. This technical guide provides a comprehensive overview of the mechanism of action of bomedemstat, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction to Myeloproliferative Neoplasms and the Role of LSD1

MPNs, including essential thrombocythemia (ET), polycythemia vera (PV), and myelofibrosis (MF), are clonal hematopoietic stem cell disorders.[1] The pathogenesis of these diseases is complex, involving genetic mutations that lead to constitutive activation of signaling pathways controlling cell proliferation and differentiation.[2]

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in hematopoiesis by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] This epigenetic modification regulates gene expression, and LSD1 is essential for the self-renewal of hematopoietic stem cells and the differentiation of myeloid progenitors.[4][5] In MPNs, LSD1 is often overexpressed, contributing to the aberrant proliferation and differentiation of myeloid cells.[5]

Mechanism of Action of this compound

Bomedemstat is an irreversible inhibitor of LSD1.[4] By blocking the enzymatic activity of LSD1, bomedemstat alters the epigenetic landscape of hematopoietic cells, leading to a cascade of downstream effects that ultimately suppress the malignant phenotype in MPNs.

Impact on Hematopoietic Stem and Progenitor Cells

LSD1 is critical for maintaining the self-renewal capacity of malignant hematopoietic stem cells.[5] Inhibition of LSD1 by bomedemstat impairs the proliferation of these cells, as evidenced by preclinical studies in mouse models of MPNs where treatment with an LSD1 inhibitor led to a reduction in the mutant allele burden.

Modulation of Megakaryopoiesis and Thrombopoiesis

A hallmark of ET and often a feature of MF is the overproduction of platelets, driven by dysregulated megakaryopoiesis. LSD1, in complex with the transcription factor GFI1B, plays a pivotal role in megakaryocyte differentiation.[3] This complex represses genes that would otherwise steer progenitor cells toward other myeloid lineages.[3] Inhibition of LSD1 by bomedemstat disrupts this repressive function, promoting the maturation of megakaryocytes and thereby controlling platelet production.[3] This targeted effect on megakaryocyte differentiation is a key mechanism underlying bomedemstat's efficacy in reducing platelet counts in patients with ET.

Signaling Pathways

The primary signaling pathway affected by bomedemstat is the LSD1-GFI1B axis, which regulates the transcription of genes involved in hematopoietic lineage commitment. By inhibiting LSD1, bomedemstat leads to increased H3K4 methylation at the promoters of genes that are normally repressed by the LSD1-GFI1B complex, resulting in their expression and a shift towards terminal differentiation.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of bomedemstat has been evaluated in several clinical trials in patients with ET and MF. The following tables summarize key quantitative data from these studies.

Essential Thrombocythemia (ET)

| Endpoint | Study Population | Result | Reference |

| Platelet Count Reduction | Patients with ET treated for ≥24 weeks (n=62) | 100% achieved platelet count ≤ 400 x 109/L. | [6] |

| Durable Platelet Response | Patients with ET treated for ≥48 weeks (n=28) | 89% (25/28) achieved a durable platelet count in the normal range. | [6] |

| Mutant Allele Frequency (MAF) Reduction | Patients with ET | 67% (20/30) experienced a decrease in mutant allele frequencies (JAK2 and CALR). | [6] |

| Symptom Improvement (TSS > 20) | Patients with ET | Data presented at ASH 2022. | [6] |

Myelofibrosis (MF)

| Endpoint | Study Population | Result | Reference |

| Spleen Volume Reduction (SVR) | Evaluable patients at 24 weeks (n=18) | 89% had a reduction in spleen volume from baseline. | [5] |

| Total Symptom Score (TSS) Reduction | Patients with TSS >20 at baseline (n=16) | 94% recorded a reduction in TSS at Week 24; 31% had a decrease of ≥50%. | [5] |

| Bone Marrow Fibrosis Improvement | Evaluable patients | 26% of evaluable patients had an improvement in fibrosis score by one grade. | [5] |

| Mutant Allele Frequency (MAF) Reduction | Evaluable patients (n=34) | 44% had reduced MAFs in driver and high-molecular risk mutations. | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of bomedemstat.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for LSD1 Occupancy

Objective: To identify the genomic regions where LSD1 binds in hematopoietic cells and to assess the impact of bomedemstat on this binding.

Protocol:

-

Cell Cross-linking: Treat hematopoietic cells with and without bomedemstat. Cross-link protein-DNA complexes with 1% formaldehyde.

-

Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate sheared chromatin with an anti-LSD1 antibody overnight. Precipitate antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to the reference genome and perform peak calling to identify LSD1 binding sites. Compare peak intensities between bomedemstat-treated and untreated samples.

RNA Sequencing (RNA-Seq) for Gene Expression Analysis

Objective: To determine the global changes in gene expression in MPN cells following treatment with bomedemstat.

Protocol:

-

Cell Treatment and RNA Isolation: Treat MPN cell lines or primary patient cells with bomedemstat or vehicle control. Isolate total RNA using a suitable kit.

-

RNA Quality Control: Assess RNA integrity and quantity using a bioanalyzer and spectrophotometer.

-

Library Preparation: Prepare RNA-seq libraries, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align sequence reads to the reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes up- or down-regulated by bomedemstat.

Flow Cytometry for Megakaryocyte Progenitor Analysis

Objective: To quantify the populations of megakaryocyte progenitors in bone marrow or peripheral blood samples from MPN models or patients treated with bomedemstat.

Protocol:

-

Sample Preparation: Prepare single-cell suspensions from bone marrow aspirates or peripheral blood.

-

Antibody Staining: Stain cells with a cocktail of fluorescently labeled antibodies against hematopoietic lineage markers and specific markers for megakaryocyte progenitors (e.g., CD34, CD41, CD61).

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Gate on specific cell populations to identify and quantify megakaryocyte progenitors based on their surface marker expression.

Western Blotting for Histone Methylation

Objective: To assess the global changes in histone H3K4 methylation in response to bomedemstat treatment.

Protocol:

-

Protein Extraction: Lyse bomedemstat-treated and control cells and extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for di-methylated H3K4 (H3K4me2) and total H3 (as a loading control).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound offers a promising, targeted epigenetic approach for the treatment of myeloproliferative neoplasms. Its mechanism of action, centered on the inhibition of LSD1, directly addresses the dysregulated hematopoietic stem cell proliferation and differentiation that are hallmarks of these diseases. The quantitative data from clinical trials demonstrate its potential to induce hematologic responses, alleviate symptom burden, and potentially modify the disease course by reducing the mutant allele burden. The experimental protocols outlined in this guide provide a framework for further research into the nuanced effects of LSD1 inhibition in MPNs. As our understanding of the epigenetic basis of cancer deepens, bomedemstat stands out as a significant advancement in the therapeutic landscape for patients with these challenging hematologic malignancies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 3. Histone western blot protocol | Abcam [abcam.com]

- 4. Histone Modification [labome.com]

- 5. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Bomedemstat (IMG-7289): A Technical Guide to a Novel LSD1 Inhibitor

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bomedemstat (formerly IMG-7289) is an orally available, potent, and irreversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a critical epigenetic enzyme involved in the regulation of hematopoietic stem cell self-renewal and differentiation. Its overexpression and aberrant activity are implicated in the pathogenesis of various myeloproliferative neoplasms (MPNs), including myelofibrosis (MF) and essential thrombocythemia (ET). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of bomedemstat. It includes detailed experimental protocols, a summary of key quantitative data from preclinical and clinical studies, and visualizations of the core signaling pathways and experimental workflows.

Introduction to Bomedemstat (IMG-7289)

Bomedemstat was developed by Imago BioSciences, which was later acquired by Merck.[1] It is designed to target LSD1, an enzyme that plays a crucial role in gene expression by demethylating histone H3 at lysines 4 and 9 (H3K4 and H3K9).[2][3] By inhibiting LSD1, bomedemstat alters gene transcription in a way that curtails the proliferation of malignant hematopoietic stem cells and promotes their differentiation. This novel mechanism of action offers a promising therapeutic alternative for patients with MPNs who are resistant to or intolerant of existing therapies like JAK inhibitors.[4][5]

Mechanism of Action

Bomedemstat is an irreversible inhibitor of LSD1.[2][6] Its mechanism of action is centered on the modulation of gene expression through epigenetic regulation.

Caption: Workflow for assessing bomedemstat-induced apoptosis.

In Vivo Studies

The efficacy and safety of bomedemstat were further evaluated in mouse models of MPNs.

Experimental Workflow for In Vivo Myelofibrosis Model

Caption: Workflow for in vivo evaluation of bomedemstat.

Quantitative Data Summary

Preclinical Data

| Experiment | Cell Line/Model | Treatment | Key Finding | Reference |

| Colony Forming Assay | SET-2 | 25 nM Bomedemstat | Significant reduction in colony formation | [4] |

| Colony Forming Assay | SET-2 | 50 nM Bomedemstat | Further significant reduction in colony formation | [4] |

| Apoptosis Assay | SET-2 | Bomedemstat | Dose-dependent increase in apoptosis | [3] |

| In Vivo Efficacy | JAK2-V617F Mouse Model | Daily Bomedemstat | Normalized blood counts, reduced spleen volume, improved survival | [2] |

Clinical Trial Data

Table 1: Phase 2 Study in Myelofibrosis (NCT03136185) [5][6][7][8]

| Parameter | Patient Population | Starting Dose | Key Efficacy Outcomes | Common Adverse Events |

|---|---|---|---|---|

| Spleen Volume Reduction (SVR) | Int-2 or High-Risk MF | 0.6 mg/kg/day | 64% of patients had a reduction in spleen volume at 24 weeks; 28% had SVR ≥20% | Dysgeusia, Diarrhea |

| Total Symptom Score (TSS) Reduction | Int-2 or High-Risk MF | 0.6 mg/kg/day | 72% of patients with baseline TSS ≥20 had a reduction at 24 weeks; 24% had a ≥50% reduction | |

| Bone Marrow Fibrosis | Int-2 or High-Risk MF | 0.6 mg/kg/day | 31% of evaluable patients had an improvement of 1 grade; 50% were stable | |

| Hemoglobin Improvement | Int-2 or High-Risk MF | 0.6 mg/kg/day | 90% of evaluable patients had stable or improved hemoglobin |

| Mutant Allele Frequency (MAF) | Int-2 or High-Risk MF | 0.6 mg/kg/day | JAK2 MAFs fell by 31% in 46% of patients; ASXL1 MAFs fell by 40% in 71% of patients | |

Table 2: Phase 2b Study in Essential Thrombocythemia (NCT04254978) [1]

| Parameter | Patient Population | Starting Dose | Key Efficacy Outcomes | Common Adverse Events |

|---|---|---|---|---|

| Platelet Count Reduction | ET resistant/intolerant to prior therapy | 0.6 mg/kg/day | 91% of patients treated for ≥12 weeks achieved platelet count ≤400x109/L | Dysgeusia (55%), Constipation (38%), Thrombocytopenia (34%), Arthralgia (27%) |

| Durable Response | ET resistant/intolerant to prior therapy | 0.6 mg/kg/day | 83% of patients treated for >24 weeks achieved a durable response (platelets ≤400x109/L for ≥12 weeks) | |

| White Blood Cell (WBC) Count | ET resistant/intolerant to prior therapy | 0.6 mg/kg/day | 89% of patients with baseline WBC ≥10x109/L had a reduction to <10x109/L |

| Symptom Improvement (TSS) | ET resistant/intolerant to prior therapy | 0.6 mg/kg/day | In patients with baseline TSS ≥10, 69% showed reductions at Week 12 | |

Experimental Protocols

In Vitro Colony Forming Cell (CFC) Assay

-

Cell Culture: The JAK2-V617F positive human cell line SET-2 is cultured in an appropriate medium.

-

Treatment: Cells are treated with bomedemstat at final concentrations of 25 nM and 50 nM, or with DMSO as a vehicle control.

-

Plating: Cells are seeded in methylcellulose-based medium (e.g., MethoCult™) in 35 mm culture dishes.

-

Incubation: Plates are incubated for 12-14 days at 37°C in a humidified atmosphere with 5% CO2.

-

Colony Counting: Colonies are enumerated and characterized based on their morphology using an inverted microscope.

In Vitro Apoptosis Assay (Annexin V/PI Staining)

-

Cell Culture and Treatment: SET-2 cells are treated with varying concentrations of bomedemstat or DMSO for a specified duration.

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

In Vivo Myelofibrosis Mouse Model

-

Animal Model: A validated mouse model of myelofibrosis, such as one induced by transplantation of JAK2-V617F-mutated hematopoietic stem cells, is used.

-

Drug Administration: Bomedemstat is administered once daily via oral gavage. A vehicle control group receives the formulation excipients.

-

Monitoring: Peripheral blood counts are monitored regularly. Spleen size is measured at defined intervals. Survival is monitored daily.

-

Endpoint Analysis: At the end of the study, bone marrow is harvested for histological analysis of fibrosis using Gömöri's trichrome stain. Spleens are collected for weight and histological examination.

Conclusion

Bomedemstat (IMG-7289) has demonstrated a promising preclinical and clinical profile as a first-in-class LSD1 inhibitor for the treatment of myeloproliferative neoplasms. Its unique mechanism of action, which involves the epigenetic regulation of malignant hematopoietic stem and progenitor cells, offers a novel therapeutic strategy for patients with MF and ET. The data summarized in this technical guide highlight the potent anti-neoplastic activity of bomedemstat and provide a rationale for its ongoing clinical development. Further studies will continue to elucidate the full potential of this targeted therapy in managing and potentially modifying the natural history of MPNs.

References

- 1. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]

- 6. HKU Scholars Hub: A Phase 2 Study of the LSD1 Inhibitor Bomedemstat (IMG-7289) for the Treatment of Advanced Myelofibrosis (MF): Updated Results and Genomic Analyses [hub.hku.hk]

- 7. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

Target Validation of Bomedemstat Dihydrochloride in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bomedemstat dihydrochloride (formerly IMG-7289), an orally active, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), is a promising therapeutic agent under investigation for various hematological malignancies. LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and myeloproliferative neoplasms (MPNs), by promoting cell proliferation and blocking differentiation.[1][2][4] Bomedemstat's targeted inhibition of LSD1 aims to reverse these aberrant epigenetic modifications, thereby restoring normal hematopoietic cell differentiation and proliferation. This technical guide provides a comprehensive overview of the target validation for Bomedemstat in hematological malignancies, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

The Target: Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a critical epigenetic modulator that, as part of various corepressor complexes, removes mono- and dimethyl groups from H3K4, a mark associated with active gene transcription.[3][5] It can also demethylate H3K9me1/2, a repressive mark. Beyond histones, LSD1 targets non-histone proteins such as p53 and DNMT1, further highlighting its central role in cellular processes.[2][4] In the context of hematological malignancies, the overexpression of LSD1 is associated with a block in cellular differentiation and enhanced proliferation of malignant progenitor cells.[1][2] Inhibition of LSD1 has been shown to induce differentiation and apoptosis in cancer cells, making it a compelling therapeutic target.[4][6]

Mechanism of Action of Bomedemstat

Bomedemstat is a potent and irreversible inhibitor of LSD1.[3][6] It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of the enzyme, leading to its inactivation.[7] This irreversible inhibition results in a sustained increase in H3K4 and H3K9 methylation, leading to altered gene expression.[6] The downstream effects include the induction of apoptosis and cell cycle arrest in malignant cells.[6]

Preclinical Validation

In Vitro Efficacy

Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of Bomedemstat in various hematological cancer cell lines.

| Cell Line | Cancer Type | Key Findings | Reference |

| SET-2 | Essential Thrombocythemia (JAK2 V617F) | Induces apoptosis via BCL-XL and PUMA in a TP53-dependent manner; leads to cell cycle arrest. | [6] |

| Various AML cell lines | Acute Myeloid Leukemia | Inhibition of LSD1 leads to anti-leukemic activity and reduction of leukemic stem cell growth. | [1] |

In Vivo Efficacy

In animal models of myeloproliferative neoplasms, Bomedemstat has shown significant therapeutic effects.

| Animal Model | Key Findings | Reference |

| Mouse models of MPNs | Reduced elevated peripheral cell counts, spleen size, and inflammatory cytokines; decreased mutant allele frequencies and marrow fibrosis. | [8] |

| Oral gavage (45 mg/kg; once daily; 56 d) | Normalized or improved blood cell counts, reduced spleen volumes, restored normal splenic architecture, and reduced bone marrow fibrosis. | [6] |

Clinical Validation

Bomedemstat is being evaluated in multiple clinical trials for various hematological malignancies, most notably myelofibrosis (MF) and essential thrombocythemia (ET).

Myelofibrosis (MF)

A Phase 2b study (NCT03136185) in patients with advanced MF who are intolerant to or have an inadequate response to JAK inhibitors has shown promising results.[9][10]

| Parameter | Result | Reference |

| Total Symptom Score (TSS) | 78% of patients showed an improvement at 12 weeks. | [11] |

| Spleen Volume | 86% of evaluable patients showed a reduction at 12 weeks. | [11] |

| Mutant Allele Frequency | 32% of patients experienced a decrease from baseline. | [11] |

| Bone Marrow Fibrosis | Improvement observed in some patients. | [8] |

Essential Thrombocythemia (ET)

A Phase 2b study (NCT04254978) in patients with ET who are resistant to or intolerant of at least one standard treatment has also demonstrated clinical activity.[12]

| Parameter | Result | Reference |

| Platelet Count Reduction (<400 x 109/L) | Achieved in 97% of patients treated for more than 24 weeks. | [13] |

| Durable Response (Platelet count ≤400 x 109/L for at least 12 weeks) | Achieved in 81% of patients. | [13] |

| Symptomatic Improvement (Decrease in Total Symptom Score) | Experienced by 58% of patients at 24 weeks. | [13] |

| Mutant Allele Burden (JAK2 and CALR) | Decreased during treatment. | [13] |

Experimental Protocols

Western Blot Analysis for Histone Methylation

-

Objective: To assess the effect of Bomedemstat on global levels of H3K4me2.

-

Methodology:

-

Cells are treated with Bomedemstat or vehicle control for a specified time.

-

Histones are extracted from cell nuclei using an acid extraction protocol.

-

Protein concentration is determined using a Bradford or BCA assay.

-

Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for H3K4me2 and total Histone H3 (as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry analysis is performed to quantify the relative levels of H3K4me2 normalized to total H3.

-

Cell Proliferation Assay

-

Objective: To determine the effect of Bomedemstat on the proliferation of hematological cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a range of concentrations of Bomedemstat or vehicle control.

-

After a specified incubation period (e.g., 72 or 96 hours), a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.

-

The plate is incubated according to the manufacturer's instructions.

-

The luminescence or absorbance is measured using a plate reader.

-

The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

-

Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the induction of apoptosis by Bomedemstat.

-

Methodology:

-

Cells are treated with Bomedemstat or vehicle control for a specified time.

-

Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive) is determined.

-

Signaling Pathways and Workflows

Caption: Bomedemstat's mechanism of action.

Caption: Workflow for Bomedemstat target validation.

Conclusion

The comprehensive preclinical and clinical data strongly support the validation of LSD1 as a therapeutic target in hematological malignancies. This compound has demonstrated a clear mechanism of action, potent in vitro and in vivo efficacy, and promising clinical activity in patients with myelofibrosis and essential thrombocythemia. The ongoing clinical development of Bomedemstat holds the potential to offer a novel, targeted therapeutic option for patients with these challenging diseases. Further investigation into biomarkers of response and potential combination therapies will continue to refine the clinical application of this promising agent.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bomedemstat - Wikipedia [en.wikipedia.org]

- 4. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]

- 5. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mpnadvocacy.com [mpnadvocacy.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]

Bomedemstat Dihydrochloride: A Technical Guide to its Impact on Hematopoietic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat dihydrochloride (formerly IMG-7289) is an investigational, orally bioavailable small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1 is a critical epigenetic regulator involved in the self-renewal of malignant myeloid cells and a key player in the differentiation of hematopoietic progenitors.[1] This technical guide provides a comprehensive overview of the mechanism of action of bomedemstat, its effects on hematopoietic stem cells (HSCs), and a summary of key clinical findings, with a focus on its therapeutic potential in myeloproliferative neoplasms (MPNs).

Core Mechanism of Action: LSD1 Inhibition

LSD1, an enzyme that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9), plays a pivotal role in regulating gene transcription. In hematopoiesis, LSD1 is essential for the self-renewal of malignant myeloid cells and influences the differentiation pathways of myeloid progenitors.[1] Bomedemstat's irreversible inhibition of LSD1 leads to a cascade of downstream effects, most notably promoting the maturation of megakaryocytes, the precursor cells to platelets.[1][2][3] By blocking LSD1, bomedemstat facilitates the expression of genes that drive megakaryocyte differentiation, a process often dysregulated in MPNs.[1]

The LSD1-GFI1B Signaling Axis in Hematopoiesis

A critical regulatory network in the differentiation of HSCs into mature megakaryocytes involves the LSD1-GFI1B signaling axis.[1] Growth Factor Independence 1B (GFI1B) is a transcriptional repressor crucial for normal megakaryopoiesis and erythropoiesis.[1] GFI1B recruits LSD1 to specific gene promoters, forming a complex that represses genes that would otherwise direct progenitor cells toward other myeloid lineages.[1] This targeted gene repression is fundamental for committing hematopoietic progenitors to the megakaryocytic fate.[1] Bomedemstat disrupts this repressive function of the GFI1B-LSD1 complex, leading to the expression of genes that promote megakaryocyte maturation and platelet production.[1]

Bomedemstat's disruption of the LSD1-GFI1B repressive complex.

Clinical Development and Efficacy in Myeloproliferative Neoplasms

Bomedemstat has undergone clinical investigation for the treatment of MPNs, primarily essential thrombocythemia (ET) and myelofibrosis (MF), which are disorders originating from hematopoietic stem cells.

Essential Thrombocythemia (ET)

A Phase 2b clinical trial (NCT04254978) evaluated the safety and efficacy of bomedemstat in patients with ET who were resistant to or intolerant of at least one standard treatment.[4]

Quantitative Data Summary from the NCT04254978 Trial

| Parameter | Baseline (Mean/Median) | Post-Treatment Results | Citation |

| Patient Demographics | N=73 | [4] | |

| Age (Median) | 68 years | - | [5] |

| Hematologic Parameters | |||

| Platelet Count | 825 x 10⁹/L (mean) | 95% (61/64) of patients treated for ≥24 weeks had platelet counts reduced to ≤400 x 10⁹/L. Median time to response was 10 weeks. | [4][5] |

| White Blood Cell (WBC) Count | 8.9 x 10⁹/L (mean) | Of patients with baseline WBC >10 x 10⁹/L (19%), 100% treated for ≥24 weeks had their WBC count reduced to ≤10 x 10⁹/L. | [4][5] |

| Hemoglobin (Hb) | 13.1 g/dL (mean) | Mean Hb remained stable. | [4][5] |

| Symptom Burden | |||

| MPN-SAF Total Symptom Score (TSS) | Median TSS at baseline was 15. | In patients with baseline TSS >20, 78% experienced an improvement at Week 24, with 52% improving by ≥10 points. | [4][5] |

| Fatigue (Median Score) | 4.0 | Improved to 3.0 by Week 24. | [4] |

| Molecular Response | |||

| Mutant Allele Frequency (VAF) | - | 67% of patients had a decrease in allele load. | [6] |

| Homozygous Mutant Cells | - | The proportion of homozygous cells dropped by a mean of 66%. | [4] |

Myelofibrosis (MF)

A Phase 1/2 clinical trial (NCT03136185) assessed bomedemstat in patients with advanced myelofibrosis.[1]

Quantitative Data Summary from the NCT03136185 Trial

| Parameter | Baseline (Median) | Post-Treatment Results (at 24 weeks) | Citation |

| Patient Demographics | N=89 | [1] | |

| Age | 68 years | - | [1] |

| Efficacy Endpoints | |||

| Spleen Volume Reduction (SVR) | 1354 cm³ | 64% of evaluable patients (n=50) experienced a decrease in SVR. 28% had a decrease of at least 20%, and 6% had a decrease of at least 35%. | [1] |

| Total Symptom Score (TSS) | 25 | 55% of all patients (n=51) had a decrease in TSS. 22% had a decrease of 50% or higher. | [1] |

| Hemoglobin (in transfusion-independent patients) | - | 90% (n=41) had stable or improved hemoglobin levels. 44% had an increase of at least 1.0 g/dL. | [1] |

| Bone Marrow Fibrosis | - | 85% of patients had improved or stable bone marrow fibrosis scores. | [1] |

Experimental Protocols

NCT04254978: Bomedemstat in Essential Thrombocythemia

-

Study Design: A global, open-label, Phase 2b study of bomedemstat administered once daily for at least 24 weeks.[4]

-

Key Inclusion Criteria: Patients with a diagnosis of ET requiring cytoreduction who were resistant to or intolerant of at least one standard treatment, with a platelet count >450x10⁹/L and hemoglobin ≥10 g/dL.[5][7]

-

Dosing: The starting dose was 0.6 mg/kg/day, titrated to maintain a platelet count of 200-400x10⁹/L.[5]

-

Primary Endpoint: Reduction of platelet count to <400 x 10⁹/L in the absence of new thromboembolic events.[4]

-

Exploratory Endpoints: Changes in mutant allele frequencies (VAF) assessed by deep sequencing of 261 genes, and changes in symptom burden.[4][5]

NCT03136185: Bomedemstat in Myelofibrosis

-

Study Design: A Phase 1/2 open-label study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of once-daily oral bomedemstat.[8]

-

Key Inclusion Criteria: Patients with intermediate-2 or high-risk primary or secondary myelofibrosis who were intolerant, refractory, or resistant to approved therapy, with a platelet count ≥100 x 10⁹/L.[9]

-

Dosing: The starting dose in the Phase 2b portion was 0.6 mg/kg/day, titrated to a target platelet count of 50-75x10⁹/L.[1][9]

-

Key Objectives: Safety, reduction in spleen volume, and improvement in total symptom scores.[9]

-

Assessments: Serial bone marrow biopsies and imaging studies were centrally reviewed.[9]

A generalized workflow for the Bomedemstat clinical trials.

Conclusion

This compound represents a novel therapeutic approach for myeloproliferative neoplasms through its targeted inhibition of LSD1. By modulating the epigenetic landscape of hematopoietic stem and progenitor cells, bomedemstat promotes the differentiation of megakaryocytes, leading to a reduction in platelet counts in patients with essential thrombocythemia. Furthermore, clinical data in myelofibrosis suggests broader effects on hematopoiesis, including improvements in anemia, spleen size, and symptom burden. The evidence to date indicates that bomedemstat has the potential to be a disease-modifying agent in these challenging hematologic malignancies. Ongoing and future studies will further elucidate its long-term safety and efficacy and its precise role in the treatment paradigm for MPNs.

References

- 1. onclive.com [onclive.com]

- 2. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 promotes the egress of hematopoietic stem and progenitor cells into the bloodstream during the endothelial-to-hematopoietic transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Facebook [cancer.gov]

- 9. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Epigenetic Effects of Bomedemstat Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bomedemstat dihydrochloride (formerly IMG-7289, now MK-3543) is an investigational, orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a critical epigenetic enzyme involved in the regulation of gene expression through the demethylation of histones, particularly H3K4me1/2 and H3K9me1/2.[1] By inhibiting LSD1, bomedemstat alters the epigenetic landscape, leading to changes in gene transcription that impact the proliferation and differentiation of hematopoietic cells.[1] This targeted epigenetic modulation is central to its therapeutic potential in myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells.[2][3] Preclinical and clinical studies have demonstrated bomedemstat's efficacy in managing the signs and symptoms of essential thrombocythemia (ET) and myelofibrosis (MF), including reducing platelet counts, improving symptom burden, and potentially altering the disease course by reducing the mutant allele burden.[4][5] This technical guide provides a comprehensive overview of the epigenetic modifications induced by bomedemstat, its mechanism of action, preclinical and clinical data, and the experimental protocols used to elucidate its effects.

Mechanism of Action: Targeting the Epigenetic Machinery

Bomedemstat's primary mechanism of action is the irreversible inhibition of LSD1, a flavin-dependent monoamine oxidase.[1][6] LSD1, also known as KDM1A, removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2), which are histone marks generally associated with active gene transcription.[1] By blocking this demethylation, bomedemstat leads to an increase in H3K4me1/2 levels at specific gene loci, thereby altering gene expression.[1] This epigenetic modulation is crucial for its therapeutic effects in MPNs, where the dysregulation of hematopoietic stem and progenitor cell proliferation and differentiation is a key pathological feature.[1]

LSD1 is overexpressed in the malignant megakaryocytes of patients with essential thrombocythemia.[7] These malignant cells are responsible for the downstream production of various factors that contribute to the disease phenotype.[7] By inhibiting LSD1, bomedemstat is thought to inhibit the malignant hematopoietic stem cell population implicated in MPNs.[6] This, in turn, is expected to reduce the abnormal effects of activated megakaryocytes, which mediate many of the symptoms in myelofibrosis through the production of growth factors and cytokines.[6]

Preclinical studies have highlighted the high specificity of bomedemstat, with a greater than 2,500-fold specificity for LSD1 over the structurally related monoamine oxidases A and B (MAO-A and MAO-B).[1] This high specificity is intended to minimize off-target effects.

Signaling Pathway of LSD1 Inhibition by Bomedemstat

Caption: Bomedemstat's mechanism of action in the cell nucleus.

Quantitative Data from Clinical Trials

Bomedemstat has been evaluated in several clinical trials for patients with myeloproliferative neoplasms, primarily essential thrombocythemia and myelofibrosis. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Bomedemstat in Essential Thrombocythemia (Phase 2b Study - NCT04254978)[8]

| Parameter | Baseline (Mean/Median) | Post-Treatment Results |

| Platelet Count | 825 x 10⁹/L (mean) | 91% of patients treated ≥12 weeks achieved ≤400 x 10⁹/L.[8] |

| 83% of patients treated >24 weeks achieved a durable response (platelets ≤400 x 10⁹/L for ≥12 weeks).[8] | ||

| White Blood Cell (WBC) Count | 8.9 x 10⁹/L (mean) | 89% of patients with baseline WBC ≥10 x 10⁹/L had a reduction to <10 x 10⁹/L.[8] |

| Hemoglobin (Hb) | 13.1 g/dL (mean) | Maintained stable hemoglobin levels.[8] |

| Total Symptom Score (TSS) | 15 (median) | At Week 12, 69% of patients with baseline TSS ≥10 showed reductions.[8] |

| At Week 24, the median TSS for fatigue fell from 5 to 3.[8] | ||

| Mutant Allele Frequency (MAF) | JAK2 (45%), CALR (43%) | At Week 24, 87% of patients had a decrease in allele frequencies (mean: -29%).[8] |

Table 2: Efficacy of Bomedemstat in Myelofibrosis (Phase 2 Study)[9][10]

| Parameter | Patient Population | Results |

| Spleen Volume Reduction | 12 evaluable patients (24-week regimen) | 83% experienced a reduction in spleen volume.[9] |

| 14 evaluable patients (after cycle 1) | 50% had a reduction in spleen volume (median change: -14%).[10] | |

| Total Symptom Score (TSS) Reduction | 14 evaluable patients (after cycle 1) | 79% had a reduction in TSS (mean change: -28%).[10] |

| 21% of patients had a reduction greater than 50%.[10] | ||

| Bone Marrow Fibrosis | 13 evaluable patients (Day 84) | 2 patients showed improved bone marrow fibrosis scores.[10] |

| Hemoglobin | N/A | 70% of patients had stable or improved hemoglobin.[9] |

| Cytokine Levels | Patients with elevated baseline cytokines | >90% experienced significant cytokine reduction.[9] |

Detailed Experimental Protocols

The following section details the methodologies for key experiments cited in the preclinical and clinical evaluation of bomedemstat.

Phase 2b Clinical Trial in Essential Thrombocythemia (NCT04254978)[8]

-

Study Design: An ongoing, global, open-label, Phase 2b study of bomedemstat taken once daily for at least 24 weeks.

-

Patient Population: Patients with ET who are resistant or intolerant to at least one standard treatment.

-

Key Eligibility Criteria: Requirement for cytoreduction, platelet count >450 x 10⁹/L, and hemoglobin ≥10 g/dL.

-

Dosing: Starting dose of 0.6 mg/kg/day, titrated as needed to maintain a platelet count of 200-400 x 10⁹/L.

-

Endpoints:

-

Primary: Safety and response, defined as a platelet count ≤400 x 10⁹/L without thrombotic events.

-

Exploratory: Durability of response, symptom improvement (measured by Total Symptom Score - TSS), reduction in WBC counts, and reduction of mutation burden.

-

-

Molecular Analysis: Sequencing of 261 genes was performed to identify mutations in genes such as JAK2, CALR, and MPL.

Phase 2 Dose-Finding Study in Myelofibrosis[9]

-

Study Design: An ongoing, open-label, dose-finding Phase 2b study.

-

Patient Population: Adults with intermediate-2 or high-risk myelofibrosis who were intolerant of or resistant to ruxolitinib.

-

Key Eligibility Criteria: Platelet count of ≥100 x 10⁹/L.

-

Treatment Regimen: Patients were treated with bomedemstat for 12 weeks, followed by a washout period of up to 28 days. Patients with clinical benefit could resume treatment for additional 12-week cycles.

-

Dosing: Started at a subtherapeutic dose of 0.25 mg/kg per day and was up-titrated weekly until the platelet count reached between 50 and 100 x 10⁹/L.

-

Assessments: Bone marrow biopsies and imaging studies were conducted at baseline and during the washout period.

Experimental Workflow: Clinical Trial Protocol

Caption: Generalized workflow for a clinical trial of Bomedemstat.

Conclusion

This compound represents a novel therapeutic approach for myeloproliferative neoplasms by targeting the epigenetic regulator LSD1. Its mechanism of action, centered on the inhibition of histone demethylation, leads to significant alterations in gene expression, ultimately affecting the proliferation and differentiation of malignant hematopoietic cells. Clinical data has demonstrated its potential to normalize blood counts, alleviate symptom burden, and possibly modify the disease course in patients with essential thrombocythemia and myelofibrosis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals investigating the epigenetic effects of bomedemstat and its therapeutic applications. Further investigation in ongoing and future clinical trials will continue to delineate the full potential of this promising epigenetic modulator.

References

- 1. benchchem.com [benchchem.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is Bomedemstat used for? [synapse.patsnap.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]

- 8. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. ashpublications.org [ashpublications.org]

Bomedemstat Dihydrochloride: A Technical Guide to its Impact on Megakaryocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bomedemstat dihydrochloride (formerly IMG-7289), an orally bioavailable, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), is under investigation as a novel therapeutic for myeloproliferative neoplasms (MPNs), including essential thrombocythemia (ET) and myelofibrosis (MF).[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of bomedemstat, with a specific focus on its profound impact on megakaryocyte differentiation and its implications for the treatment of MPNs. Through the targeted inhibition of LSD1, bomedemstat modulates gene expression programs that govern megakaryopoiesis, leading to a reduction in platelet counts and a potential disease-modifying effect in patients with MPNs.[4][5]

Core Mechanism of Action: LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A) is a flavin-dependent monoamine oxidase that functions as a key epigenetic regulator.[2][6] It primarily catalyzes the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a modification associated with transcriptional repression.[7] In the context of hematopoiesis, LSD1 is a critical component of several transcriptional repressor complexes that regulate the differentiation of hematopoietic stem and progenitor cells.[7]

Bomedemstat acts as an irreversible inhibitor of LSD1.[3] By binding to the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, bomedemstat prevents its demethylase activity.[7] This inhibition leads to the accumulation of H3K4 methylation at target gene promoters, resulting in the de-repression of genes that drive the differentiation and maturation of megakaryocytes.[1][8]

The LSD1-GFI1B Axis in Megakaryocyte Differentiation

A key molecular mechanism underlying bomedemstat's effect on megakaryopoiesis involves the disruption of the LSD1-GFI1B (Growth Factor Independence 1B) transcriptional repressor complex.[1][8] GFI1B is a zinc-finger transcription factor that is essential for normal erythropoiesis and megakaryopoiesis.[1] It recruits LSD1 to specific gene promoters, where the complex represses the expression of genes that would otherwise direct hematopoietic progenitors toward other myeloid lineages.[1][8]

The inhibition of LSD1 by bomedemstat disrupts the repressive function of the GFI1B-LSD1 complex.[1] This leads to the upregulation of genes that promote commitment to the megakaryocytic lineage and the subsequent maturation of megakaryocytes, the precursor cells to platelets.[1][8]

Quantitative Data on Bomedemstat's Effects

Clinical studies of bomedemstat in patients with ET and MF have demonstrated its efficacy in reducing platelet counts and improving disease-related symptoms.

Table 1: Clinical Efficacy of Bomedemstat in Essential Thrombocythemia (Phase 2 Study)

| Endpoint | Result | Citation |

| Platelet Count Reduction (≤ 400 x 10⁹/L) | 100% of patients treated for ≥24 weeks (n=62) | [9] |

| Durable Platelet Response (≤ 400 x 10⁹/L for ≥12 weeks by week 48) | 89% of patients treated for at least 48 weeks (n=28) | [9] |

| Median Time to First Normal Platelet Count | 10 weeks | [9] |

| Reduction in Mutant Allele Frequencies (JAK2 and CALR) | 67% of patients (20/30) showed a net decrease | [9] |

| Reduction in Homozygous Mutant Granulocytes | 100% of patients with baseline loss of heterozygosity (5/5) | [9] |

| Symptom Improvement (TSS > 20 at baseline) | 75% of patients (9/12) showed a decrease in Total Symptom Score | [9] |

Table 2: Clinical Efficacy of Bomedemstat in Myelofibrosis (Phase 2 Study)

| Endpoint | Result | Citation |

| Reduction in Spleen Volume | 64% of evaluable patients (N=50) had a reduction | [10] |

| Spleen Volume Reduction ≥20% | 28% of evaluable patients (N=50) | [10] |

| Reduction in Total Symptom Score (TSS ≥20 at baseline) | 72% of patients (18/25) at 24 weeks | [10] |

| TSS Reduction ≥50% | 24% of patients (6/25) at 24 weeks | [10] |

| Improvement in Bone Marrow Fibrosis | 31% of evaluable patients (N=52) improved by 1 grade | [10] |

| Reduction in JAK2 Mutant Allele Frequency | Mean reduction of 31% in 46% of patients (N=24) at ~24 weeks | [10] |

Experimental Protocols

Colony-Forming Unit-Megakaryocyte (CFU-MK) Assay

This assay is used to quantify megakaryocyte progenitor cells and assess the impact of compounds on their proliferation and differentiation.

Materials:

-

MegaCult™-C kit (STEMCELL Technologies)

-

Human CD34+ hematopoietic stem and progenitor cells

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Recombinant human thrombopoietin (TPO), interleukin-3 (IL-3), and interleukin-6 (IL-6)

-

This compound (or other test compounds)

-

Double-chamber slides

-

Anti-human CD41 antibody

-

Staining reagents (e.g., biotinylated secondary antibody, alkaline phosphatase-avidin conjugate)

Procedure:

-

Thaw and prepare MegaCult™-C medium according to the manufacturer's instructions.[11]

-

Prepare a cell suspension of human CD34+ cells in IMDM.

-

Add cytokines (TPO, IL-3, IL-6) and the desired concentrations of bomedemstat or vehicle control to the MegaCult™-C medium.

-

Mix the cell suspension with the medium and dispense into the wells of a double-chamber slide (e.g., 5.0 x 10³ cells/well).[1]

-

Incubate the slides for 10-14 days at 37°C in a humidified incubator with 5% CO₂.[1]

-

Following incubation, fix and stain the colonies with an anti-human CD41 antibody to identify megakaryocyte colonies.[1][12]

-

Count the number of CFU-MK colonies and classify them by size (e.g., small: 3-20 cells/colony; medium: 21-49 cells/colony; large: ≥50 cells/colony).[4]

References

- 1. Megakaryocyte and platelet markers | Abcam [abcam.com]

- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utilization of imaging flow cytometry to define intermediates of megakaryopoiesis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thrombopoietin-independent Megakaryocyte Differentiation of Hematopoietic Progenitor Cells from Patients with Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Single-cell analysis of ploidy and the transcriptome reveals functional and spatial divergency in murine megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High ploidy large cytoplasmic megakaryocytes are hematopoietic stem cells regulators and essential for platelet production - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Bomedemstat Dihydrochloride In Vitro Cell Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat (formerly IMG-7289) is an investigational, orally bioavailable, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1, a flavin-dependent monoamine oxidase, is a critical epigenetic regulator involved in cell proliferation, differentiation, and maturation.[2][3] It functions by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, including myeloproliferative neoplasms (MPNs) and small cell lung cancer.[4] Bomedemstat's mechanism of action involves the irreversible inhibition of LSD1, leading to an accumulation of H3K4 and H3K9 methylation, which in turn alters gene expression to suppress tumor cell growth and induce apoptosis.[1]

These application notes provide a detailed protocol for assessing the anti-proliferative effects of bomedemstat dihydrochloride in vitro using a WST-1 cell proliferation assay.

Data Presentation

The anti-proliferative activity of bomedemstat and other LSD1 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for LSD1 inhibitors.

| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value |

| Bomedemstat | Jak2V617F cells | Proliferation/Apoptosis | 96 hours | 50 nM - 1 µM[1] |

| LSD1 Inhibitor 14 | HepG2 | Antiproliferative | Not Specified | 0.93 µM[5][6] |

| HEP3B | Antiproliferative | Not Specified | 2.09 µM[5][6] | |

| HUH6 | Antiproliferative | Not Specified | 1.43 µM[5][6] | |

| HUH7 | Antiproliferative | Not Specified | 4.37 µM[5][6] | |

| ORY-1001 | THP-1 | Differentiation | Not Specified | 18 nM[7] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Experimental Protocols

In Vitro Cell Proliferation Assay Using WST-1 Reagent

This protocol details the steps to measure the anti-proliferative effects of this compound on a selected cancer cell line.

Materials:

-

This compound

-

Selected cancer cell line (e.g., HEL, SET-2, or other relevant lines)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution (for adherent cells)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

WST-1 cell proliferation reagent

-

96-well flat-bottom sterile tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (capable of measuring absorbance at 450 nm and a reference wavelength >600 nm)

-

Sterile pipette tips and tubes

Procedure:

-

Cell Culture and Maintenance:

-

Culture the selected cancer cell line in complete culture medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells regularly to maintain logarithmic growth.

-

-

Preparation of Bomedemstat Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect the cells.

-

Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

-

Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment (typically 2,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).

-

-

Cell Treatment:

-

Allow the cells to adhere and stabilize for 24 hours in the incubator.

-

Prepare serial dilutions of bomedemstat from the stock solution in complete culture medium. A typical starting concentration range to test would be from 0.01 µM to 100 µM.

-

Carefully remove the medium from the wells (for adherent cells) or directly add to the wells (for suspension cells) 100 µL of the bomedemstat dilutions.

-

For the vehicle control wells, add medium containing the same final concentration of DMSO as the highest bomedemstat concentration (typically ≤ 0.1%).

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

-

-

WST-1 Assay:

-

After the incubation period, add 10 µL of WST-1 reagent to each well.[2][3]

-

Incubate the plate for an additional 1-4 hours at 37°C.[2][3] The incubation time with WST-1 should be optimized for each cell line to obtain a linear absorbance response.[8]

-

Gently shake the plate for 1 minute on a shaker to ensure a homogenous mixture.[2][3]

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other wells.

-

Calculate the percentage of cell viability for each bomedemstat concentration relative to the vehicle control (which represents 100% viability) using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the bomedemstat concentration.

-

Determine the IC50 value, which is the concentration of bomedemstat that inhibits cell proliferation by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. materialneutral.info [materialneutral.info]

Preparing Bomedemstat dihydrochloride stock solution for cell culture

Application Notes and Protocols for Bomedemstat Dihydrochloride

Topic: Preparing this compound Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound (also known as IMG-7289 dihydrochloride) is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for the differentiation and proliferation of malignant cells.[1][2] By inhibiting LSD1, bomedemstat alters gene expression through the modulation of histone methylation, leading to the suppression of tumor cell growth and induction of apoptosis.[2][3] These characteristics make it a compound of significant interest in oncology and hematology research. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell-based assays.

Quantitative Data Summary

The following tables summarize key quantitative information for the preparation and use of this compound in cell culture experiments.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 519.61 g/mol | [4] |

| Mechanism of Action | Irreversible inhibitor of LSD1 | [3][4] |

| Primary Cellular Effect | Increases H3K4 and H3K9 methylation, alters gene expression, inhibits cancer cell proliferation, and induces apoptosis. | [3] |

Table 2: Solubility Information

| Solvent | Solubility | Notes |

| Water | Insoluble | [4] |

| DMSO | ≥ 100 mg/mL (192.45 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4] |

| Ethanol | 100 mg/mL | [4] |

Table 3: Recommended Stock Solution and Storage Conditions

| Parameter | Recommendation | Details |

| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [5] |

| Typical Stock Concentration | 10 mM | A common starting concentration for in vitro assays.[6] |

| Storage Temperature | -20°C or -80°C | [3][5][6] |

| Short-term Storage | -20°C for up to 1 month | [3] |

| Long-term Storage | -80°C for up to 6 months | [3] |

| Freeze-Thaw Cycles | Avoid repeated cycles | Aliquot the stock solution into single-use volumes.[3][5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparations: In a chemical fume hood, ensure all materials are clean and sterile. Wear appropriate PPE.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 5.196 mg of the compound (Molecular Weight = 519.61 g/mol ).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 5.196 mg, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[5] If the compound does not fully dissolve, a brief sonication in a water bath for 5-10 minutes can be applied.[5]

-

Visual Inspection: Visually inspect the solution to ensure it is clear and that no particulates are visible.

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5] Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Dilution of this compound Stock Solution for Cell Treatment

Bomedemstat's poor aqueous solubility requires careful dilution into cell culture media to prevent precipitation.

Procedure:

-

Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions: It is recommended to perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

-

Addition to Culture Medium: When adding the Bomedemstat stock solution to your aqueous cell culture medium, do so dropwise while gently swirling the medium.[5] This helps to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

-

Final DMSO Concentration: Be mindful of the final concentration of DMSO in your cell culture, as high concentrations can be toxic to cells. It is good practice to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]

-

Troubleshooting Precipitation: If precipitation occurs upon dilution, consider the following:

Visualizations

Bomedemstat Mechanism of Action

Caption: Bomedemstat inhibits LSD1, leading to altered gene expression.

Experimental Workflow: Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Bomedemstat Dihydrochloride in In Vivo Mouse Models

Introduction

Bomedemstat dihydrochloride (formerly IMG-7289 dihydrochloride) is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme crucial for the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors.[1][2][3] In preclinical mouse models of myeloproliferative neoplasms (MPNs), bomedemstat has been shown to reduce elevated peripheral cell counts, decrease spleen size, mitigate inflammatory cytokines, lower mutant allele frequencies, and reduce bone marrow fibrosis.[1][2][4][5][6] These promising preclinical findings have supported its clinical development for treating various hematologic malignancies, including essential thrombocythemia (ET) and myelofibrosis (MF).[7][8][9][10][11][12]

These application notes provide a summary of reported in vivo dosages of this compound in mouse models and a detailed protocol for its preparation and administration.

Data Presentation: In Vivo Dosing of this compound

The following table summarizes the quantitative data on the dosage of this compound used in various mouse models as reported in preclinical studies.

| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |

| Mx-Jak2V617F | 15 mg/kg | Oral | Once daily | 42 days | [1] |

| Mx-Jak2V617F | 45 mg/kg | Oral Gavage | Once daily | 56 days | [13][14][15] |

| C57BL/6NJ | 45 mg/kg | Oral Gavage | Daily | Not Specified | [16] |

| NSG (for molecular analysis) | 25 mg/kg | Oral Gavage | Daily | Not Specified | [16] |

| NSG (for tumor growth kinetics) | 40 mg/kg | Oral Gavage | Days 1-5 of a 7-day cycle | Not Specified | [16] |

| C57BL/6 | 40, 50, or 60 mg/kg | Oral | Daily | 7 days | [17] |

| NOD/SCID with MV4-11 xenografts | 7.5 or 15 mg/kg | Oral | Daily | 21 days | [17] |

Signaling Pathway

Bomedemstat is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in hematopoiesis by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9).[13][14] In myeloproliferative neoplasms, LSD1 is essential for the maturation of megakaryocytes and the self-renewal of malignant hematopoietic stem cells.[11][18][19] By inhibiting LSD1, bomedemstat alters gene expression, which suppresses the proliferation of malignant cells and promotes their differentiation.[3]

Experimental Protocols

1. Preparation of this compound Formulation for Oral Gavage

This protocol is based on methodologies reported for administering bomedemstat to mice.[16]

Materials:

-

This compound powder

-

Sterile water for injection

-

Tween-80 (Polysorbate 80)

-

Carboxymethylcellulose sodium salt (CMC-Na)

-

Sterile conical tubes (15 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Calibrated scale

-

Sterile syringes and gavage needles

Procedure:

-

Vehicle Preparation (0.5% Tween-80 and 0.5% CMC-Na in sterile water): a. In a sterile beaker, add a magnetic stir bar and the required volume of sterile water. b. While stirring, slowly add Tween-80 to a final concentration of 0.5% (w/v). For example, for 10 mL of vehicle, add 50 mg of Tween-80. c. Continue stirring and slowly add carboxymethylcellulose sodium salt to a final concentration of 0.5% (w/v). For 10 mL of vehicle, add 50 mg of CMC-Na. d. Stir the solution until both components are fully dissolved. This may take some time, and gentle warming can aid dissolution. e. Sterile-filter the final vehicle solution if necessary.

-

Bomedemstat Formulation: a. Determine the required concentration of bomedemstat based on the desired dose (e.g., 40 mg/kg) and the average weight of the mice. A typical administration volume for oral gavage in mice is 100 µL per 20 g of body weight (5 mL/kg). b. Example Calculation for a 40 mg/kg dose:

- For a 20 g mouse, the dose is 0.8 mg.

- If the administration volume is 100 µL (0.1 mL), the required concentration is 8 mg/mL. c. Weigh the calculated amount of this compound powder and place it in a sterile conical tube. d. Add the prepared vehicle to the powder to achieve the final desired concentration. e. Vortex or stir the suspension until it is homogeneous. Bomedemstat should be resuspended immediately before administration to ensure uniform dosing.

2. In Vivo Administration via Oral Gavage

Procedure:

-

Animal Handling: a. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head. b. The mouse should be held in a vertical position.

-

Gavage Administration: a. Draw the appropriate volume of the bomedemstat suspension into a syringe fitted with a proper-sized gavage needle (a 20-gauge, 1.5-inch curved needle is suitable for adult mice). b. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the side of the mouth towards the esophagus. c. Gently advance the needle into the esophagus. There should be no resistance. If resistance is felt, withdraw the needle and reposition. d. Once the needle is correctly placed, slowly dispense the solution. e. Withdraw the needle smoothly and return the mouse to its cage.

-

Monitoring: a. Observe the mouse for a short period after administration to ensure there are no immediate adverse effects, such as respiratory distress. b. Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.[17]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using bomedemstat in a mouse model of a myeloproliferative neoplasm.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Portal [scholarship.miami.edu]

- 3. What is Bomedemstat used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Bomedemstat Improved Clinical Profile of Patients with Advanced Myelofibrosis - Conference Correspondent [conference-correspondent.com]

- 7. researchgate.net [researchgate.net]

- 8. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]

- 11. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merck.com [merck.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Bomedemstat | LSD inhibitor | TargetMol [targetmol.com]

- 16. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]

- 19. youtube.com [youtube.com]

Application Notes and Protocols: Analysis of H3K4 Methylation Following Bomedemstat Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat (formerly IMG-7289, now MK-3543) is an orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1, a flavin-dependent monoamine oxidase, plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2), which are histone marks generally associated with active gene transcription.[1][3] By inhibiting LSD1, Bomedemstat leads to an increase in global H3K4 methylation levels, subsequently altering gene expression.[1][3] This mechanism is crucial for its therapeutic effects, particularly in the context of myeloproliferative neoplasms where LSD1 is often overexpressed.[4] Western blotting is a fundamental technique to qualitatively and quantitatively assess the pharmacodynamic effects of Bomedemstat on H3K4 methylation. This document provides a detailed protocol for performing Western blot analysis of H3K4 methylation in cell lines after treatment with Bomedemstat.

Signaling Pathway of Bomedemstat Action

Bomedemstat exerts its effect by irreversibly binding to and inhibiting the enzymatic activity of LSD1. This inhibition prevents the demethylation of H3K4me1 and H3K4me2, leading to their accumulation. The increased levels of these active histone marks contribute to altered gene expression, impacting cellular processes such as proliferation and differentiation.

Experimental Protocols

Cell Culture and Bomedemstat Treatment

-

Cell Seeding: Plate cells (e.g., human cancer cell lines) in appropriate culture dishes at a density that will allow for logarithmic growth during the treatment period and not reach confluency.

-

Bomedemstat Preparation: Prepare a stock solution of Bomedemstat in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat cells with a range of Bomedemstat concentrations (e.g., 0.01 µM to 1 µM) for a specified duration (e.g., 24 to 96 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest Bomedemstat treatment.

Histone Extraction (Acid Extraction Method)

This protocol is adapted from established methods for histone isolation.[5][6]

-

Cell Lysis:

-

Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃) at a density of 10⁷ cells/mL.

-

Lyse the cells on ice for 10 minutes with gentle stirring.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.